An In-Depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde (CAS: 71255-09-9)
An In-Depth Technical Guide to 2-Methoxy-3-pyridinecarboxaldehyde (CAS: 71255-09-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-pyridinecarboxaldehyde, also known as 2-methoxynicotinaldehyde, is a heterocyclic aromatic aldehyde that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic and structural features—a pyridine ring activated by an electron-donating methoxy group and featuring a reactive aldehyde function—make it a versatile intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. 2-Methoxy-3-pyridinecarboxaldehyde is typically a colorless to light yellow liquid or low melting point solid under standard conditions.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 71255-09-9 | [3] |
| Molecular Formula | C₇H₇NO₂ | [3][4] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 200-201 °C | [4] |
| Density | 1.161 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5500 | |
| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |
| SMILES | COC1=C(C=CC=N1)C=O | [3] |
| InChI Key | PIFFMIDNNWOQLK-UHFFFAOYSA-N | [3] |
Spectroscopic Data Interpretation:
While specific spectra are proprietary to the supplier, typical analytical data would be consistent with the assigned structure.
-
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the aldehyde proton (~10.0-10.5 ppm), and three aromatic protons in the pyridine ring system, exhibiting characteristic coupling patterns.
-
¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (~189-192 ppm), the methoxy carbon (~55 ppm), and six distinct aromatic carbons, with the carbon attached to the methoxy group showing a significant downfield shift. For comparison, the aldehyde carbon in 2-methoxybenzaldehyde appears at 189.0 ppm.[6]
-
IR Spectroscopy: A strong carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹, along with C-O and C-N stretching vibrations characteristic of the methoxy and pyridine functionalities.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.14.
Synthesis and Manufacturing
The most common laboratory and potential scale-up synthesis of 2-Methoxy-3-pyridinecarboxaldehyde involves a two-step process starting from the readily available 2-chloronicotinic acid. This method is advantageous due to its use of inexpensive starting materials and generally good yields.[7]
Workflow Diagram: Synthesis of 2-Methoxy-3-pyridinecarboxaldehyde
Caption: A three-step synthesis of 2-Methoxy-3-pyridinecarboxaldehyde.
Detailed Protocol: Synthesis from 2-Chloronicotinaldehyde
An alternative, efficient synthesis starts from 2-chloronicotinaldehyde. This method is often preferred as it avoids the need to reduce a carboxylic acid.
-
Reaction Setup: To a solution of 2-chloronicotinaldehyde (1.0 eq) in anhydrous methanol (MeOH, ~0.5 M), add sodium methoxide (NaOMe, 1.5 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Causality Insight: The use of a polar protic solvent like methanol facilitates the dissolution of the sodium methoxide salt. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAAr) of the chloride by the methoxide anion. An excess of NaOMe ensures the reaction goes to completion.
-
-
Work-up: Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methoxy-3-pyridinecarboxaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde group is the primary site of reactivity, participating in a wide range of classical carbonyl chemistry. The adjacent methoxy group and pyridine nitrogen modulate this reactivity.
Key Reactions:
-
Reductive Amination: This is one of the most powerful applications of this aldehyde in drug discovery. It readily reacts with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine.[8][9] This reaction is fundamental for introducing the 2-methoxypyridin-3-yl)methyl moiety into molecules.
-
Wittig Reaction: The aldehyde undergoes olefination with phosphorus ylides (Wittig reagents) to form alkenes.[10][11] The stereochemical outcome (E vs. Z) is dependent on the stability of the ylide used.[11] This allows for the conversion of the formyl group into a carbon-carbon double bond, extending the carbon skeleton.
-
Aldol and Other Condensations: It can act as an electrophile in aldol-type condensation reactions with enolates or other nucleophilic carbon species. For instance, it can be used in condensation reactions with active methylene compounds to build more complex heterocyclic systems.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-methoxynicotinic acid) using standard oxidizing agents (e.g., KMnO₄, Ag₂O) or reduced to the alcohol (2-methoxy-3-pyridinemethanol) with reducing agents like sodium borohydride (NaBH₄).
Diagram: Reactivity Profile
Caption: Key synthetic transformations of 2-Methoxy-3-pyridinecarboxaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
2-Methoxy-3-pyridinecarboxaldehyde is a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases.[1] Its structure is often incorporated to modulate properties like solubility, metabolic stability, and target engagement.
Case Study: Synthesis of CE-224,535 (P2X7 Receptor Antagonist)
A prominent example of its use is in the synthesis of CE-224,535 , a clinical candidate developed for the treatment of rheumatoid arthritis.[12] This compound is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes.[12][13]
In the synthesis of CE-224,535 and its analogs, the (2-methoxypyridin-3-yl)methyl group is a key structural motif. It is typically installed via reductive amination of 2-Methoxy-3-pyridinecarboxaldehyde with a suitable amine-containing core.
Diagram: Role in P2X7 Antagonist Synthesis
Caption: Incorporation of the aldehyde into the clinical candidate CE-224,535.
Although CE-224,535 did not show efficacy for rheumatoid arthritis in Phase IIa trials, it demonstrated an acceptable safety and tolerability profile.[14] The synthetic strategies developed highlight the importance of 2-Methoxy-3-pyridinecarboxaldehyde as a key building block for this class of compounds.
Other Applications:
The aldehyde is also used to synthesize:
-
Potent acetylcholinesterase (AChE) inhibitors for potential use in neurological disorders.[5]
-
Matrix metalloproteinase (MMP) inhibitors, which have applications in cancer and inflammation.[5]
-
Novel immunomodulators and compounds for biochemical research related to enzyme inhibition and receptor binding.[1][15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).[3][5][16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[5]
-
Storage: Store in a cool, dry, well-ventilated place at 0-8 °C.[1]
Conclusion
2-Methoxy-3-pyridinecarboxaldehyde is a high-value synthetic intermediate with a proven track record in the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in reductive amination, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this versatile building block to accelerate the discovery and development of new therapeutics.
References
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2-Methoxy-3-pyridinecarboxaldehyde SDS. Fisher Scientific UK.[Link]
-
Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535. PubMed.[Link]
- Symmetric or semi-symmetric compounds useful as immunomodulators.
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Wittig Reaction. Organic Chemistry Portal.[Link]
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Reductive amination. Wikipedia.[Link]
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Wittig reaction. Name-Reaction.com.[Link]
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Wittig Reaction - Common Conditions. organic-reaction.com.[Link]
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Wittig reaction. Wikipedia.[Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.[Link]
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Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
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Electronic Supplementary Information. The Royal Society of Chemistry.[Link]
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2-Methoxy-3-pyridinecarboxaldehyde 2g. Metallocene Catalysts.[Link]
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Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal in Cu(II) and Co(II) complexes. RSC Publishing.[Link]
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Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate. PubMed.[Link]
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Reductive Amination. ACS GCI Pharmaceutical Roundtable.[Link]
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Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing).[Link]
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Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PubMed Central.[Link]
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Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Scribd.[Link]
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Preparation of amines by reductive amination of aldehydes and Ketones. YouTube.[Link]
-
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed.[Link]
- Preparation method of 2-pyridine carboxaldehyde.
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[Link]
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